molecular formula C11H13N3O2 B3345848 Ethyl 3-amino-6-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 111753-04-9

Ethyl 3-amino-6-methylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B3345848
CAS RN: 111753-04-9
M. Wt: 219.24 g/mol
InChI Key: RVEGSSOJKBYQOF-UHFFFAOYSA-N
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Description

Ethyl 3-amino-6-methylimidazo[1,2-a]pyridine-2-carboxylate is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridine is an important fused bicyclic 5,6 heterocycle and has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including Ethyl 3-amino-6-methylimidazo[1,2-a]pyridine-2-carboxylate, can be achieved through different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods utilize easily available chemicals, making the synthesis process desirable due to its tremendous use in various branches of chemistry .


Molecular Structure Analysis

The molecular structure of Ethyl 3-amino-6-methylimidazo[1,2-a]pyridine-2-carboxylate is characterized by a fused bicyclic 5,6 heterocycle . This structural character makes it useful not only in medicinal chemistry but also in material science .


Chemical Reactions Analysis

The structure–activity relationship (SAR) of imidazo[1,2-a]pyridine-3-carboxamides has been explored, and several compounds with improved activity against Mycobacterium tuberculosis (Mtb) have been developed . Five compounds showed an impressive MIC 90 of ≤0.006 μM against the Mtb .

Future Directions

The future directions for the research and development of Ethyl 3-amino-6-methylimidazo[1,2-a]pyridine-2-carboxylate and similar compounds could include further exploration of their structure–activity relationships, development of compounds with improved activity against various diseases, and investigation of their mechanisms of action .

properties

IUPAC Name

ethyl 3-amino-6-methylimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-3-16-11(15)9-10(12)14-6-7(2)4-5-8(14)13-9/h4-6H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEGSSOJKBYQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=C(C=CC2=N1)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30550149
Record name Ethyl 3-amino-6-methylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30550149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-6-methylimidazo[1,2-a]pyridine-2-carboxylate

CAS RN

111753-04-9
Record name Ethyl 3-amino-6-methylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30550149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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